3-Bromo-5-cyclopropoxy-2-fluorophenol

Medicinal Chemistry Parallel Library Synthesis Late-Stage Functionalization

3-Bromo-5-cyclopropoxy-2-fluorophenol (CAS 2088284-98-2, MFCD30829939, C₉H₈BrFO₂, MW 247.06) is a trisubstituted phenolic building block featuring a phenolic hydroxyl group at position 1, a fluorine atom at position 2, a bromine atom at position 3, and a cyclopropoxy ether at position 5 on the aromatic ring. This specific substitution pattern is computationally characterized by a topological polar surface area (TPSA) of 29.46 Ų, a calculated partition coefficient (cLogP) of 2.835, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Cat. No. B13046901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-cyclopropoxy-2-fluorophenol
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC(=C(C(=C2)Br)F)O
InChIInChI=1S/C9H8BrFO2/c10-7-3-6(13-5-1-2-5)4-8(12)9(7)11/h3-5,12H,1-2H2
InChIKeyFKUHAFYHJRGVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-cyclopropoxy-2-fluorophenol Procurement Guide: Chemical Identity and Differentiation Rationale for the Multi-Halogenated Cyclopropoxy Phenol Scaffold


3-Bromo-5-cyclopropoxy-2-fluorophenol (CAS 2088284-98-2, MFCD30829939, C₉H₈BrFO₂, MW 247.06) is a trisubstituted phenolic building block featuring a phenolic hydroxyl group at position 1, a fluorine atom at position 2, a bromine atom at position 3, and a cyclopropoxy ether at position 5 on the aromatic ring . This specific substitution pattern is computationally characterized by a topological polar surface area (TPSA) of 29.46 Ų, a calculated partition coefficient (cLogP) of 2.835, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound is commercially available at ≥98% purity (HPLC) for research and further manufacturing use .

Why 3-Bromo-5-cyclopropoxy-2-fluorophenol Cannot Be Replaced by Generic Commercially Available Bromophenol or Fluorophenol Analogs


Simple bromophenols, fluorophenols, or their mono-substituted cyclopropoxy analogs lack the orthogonal reactivity profile conferred by the simultaneous presence of three electronically and sterically distinct substituents—a phenolic OH, an ortho-fluorine, a meta-bromine, and a para-cyclopropoxy ether—on a single aromatic ring. The ortho-fluorine withdraws electron density, modulating the phenol pKa and influencing hydrogen-bonding capacity, while the meta-bromine serves as a versatile synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) . The cyclopropoxy group at position 5 introduces unique conformational constraint, altered lipophilicity, and metabolic stability effects that simple alkoxy (methoxy, ethoxy) congeners cannot recapitulate [1]. No alternative single-compound commercial building block simultaneously offers this triad of Br (cross-coupling handle), F (electronic tuning and metabolic blocking), and cyclopropoxy (conformational restriction and PK modulation) at a competitive purity (≥98%) and catalog availability . Substituting with 3-bromo-2-fluorophenol alone forfeits the cyclopropoxy group's pharmacological property modulation; replacing with a methoxy analog eliminates the cyclopropyl ring's documented ability to improve metabolic stability, restrict conformational flexibility, and enhance target binding in preclinical candidates [1].

3-Bromo-5-cyclopropoxy-2-fluorophenol: Quantitative Evidence Guide for Differentiated Selection


Evidence Dimension 1: Orthogonal Synthetic Utility—Simultaneous Cross-Coupling and Nucleophilic Aromatic Substitution Handles

3-Bromo-5-cyclopropoxy-2-fluorophenol uniquely provides two electronically differentiated halogen atoms on the same ring: an ortho-fluorine capable of nucleophilic aromatic substitution (SNAr) under mild conditions (Cs₂CO₃, DMF) and a meta-bromine available for Pd-catalyzed cross-coupling . In contrast, 3-bromo-2-fluorophenol (CAS 156682-53-0) lacks the cyclopropoxy group and cannot participate in the same suite of property-modulating derivatizations at the 5-position . 3-bromo-5-methoxy-2-fluorophenol offers a methoxy group at position 5 but lacks the conformational constraint and enhanced metabolic stability associated with the cyclopropoxy ether [1].

Medicinal Chemistry Parallel Library Synthesis Late-Stage Functionalization

Evidence Dimension 2: Computed Physicochemical Properties—Lipophilicity and Hydrogen-Bonding Capacity Differentiate from Methoxy and Hydroxy Analogs

The target compound's computed cLogP of 2.835 and TPSA of 29.46 Ų place it within a favorable oral drug-like property space for fragment elaboration or lead optimization . The cyclopropoxy group contributes approximately +0.9 log units to cLogP compared to a methoxy analog (calculated 2-cyclopropoxy-phenol cLogP = 1.93 vs. guaiacol cLogP ≈ 1.3), while the TPSA remains constant regardless of alkyl ether chain length . The compound's single H-bond donor (phenolic OH) and two H-bond acceptors yield a favorable HBD/HBA ratio for CNS drug design. The GHS classification (H302, H315, H319, H335) and warning labeling provide clear handling guidance for procurement safety assessments .

Drug Design ADME Prediction Lead Optimization

Evidence Dimension 3: Class-Level Carbonic Anhydrase and Acetylcholinesterase Inhibitory Potential of Cyclopropyl-Containing Bromophenols

Although 3-bromo-5-cyclopropoxy-2-fluorophenol itself has not been directly assayed in published enzyme inhibition studies, structurally related bromophenol derivatives bearing cyclopropyl moieties have demonstrated nanomolar-range inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I Ki range: 0.54–59 nM; hCA II Ki range: 0.97–12.14 nM) and acetylcholinesterase (AChE Ki range: 159.6–924.2 nM) [1][2]. These class-level data establish that the bromophenol–cyclopropyl pharmacophore combination is a validated inhibitory scaffold for these therapeutically relevant enzyme targets. The target compound contains the identical bromophenol core and cyclopropoxy ether linkage found in the most potent reported congeners (e.g., compound 20: hCA I Ki = 0.54 nM; compound 12: hCA II Ki = 0.97 nM) .

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Evidence Dimension 4: Cyclopropoxy Group Confers Metabolic Stability Advantages Over Methoxy and Ethoxy Isosteres—Well-Established Precedent Across Preclinical Candidates

The cyclopropyl ring is widely adopted in drug design to improve metabolic stability, fix bioactive conformations, and enhance pharmacokinetic (PK) profiles of preclinical candidates [1]. The cyclopropoxy ether in the target compound integrates these benefits directly into the phenolic scaffold: unlike methoxy or ethoxy substituents, which are susceptible to O-dealkylation by cytochrome P450 enzymes, the cyclopropoxy group introduces steric hindrance and conformational constraint that can reduce metabolic clearance [1]. The 2-fluorophenol moiety further contributes to metabolic stability by blocking potential sites of aromatic hydroxylation [1]. Analogous cyclopropoxy-phenyl motifs have been successfully incorporated into clinical candidates including the CETP inhibitor BMS-795311 (IC50 = 4 nM in SPA assay) and various kinase inhibitors, demonstrating the translational relevance of this design element .

Drug Metabolism Pharmacokinetics Cyclopropyl Fragment Strategy

Evidence Dimension 5: Direct Synthetic Accessibility of the Cyclopropoxy Moiety via SNAr Reaction of Fluoroaromatic Precursors

The cyclopropoxy group on the target compound can be installed via a one-pot SNAr reaction between a fluoroaromatic precursor and cyclopropanol using Cs₂CO₃ as base in DMF, achieving yields up to 90% under mild conditions . This synthetic route contrasts with classical Williamson ether synthesis requiring strong base and alkyl halide, which can be incompatible with base-sensitive functional groups. The presence of the ortho-fluorine in the target compound activates the ring toward nucleophilic attack, enabling the SNAr-based installation of the cyclopropoxy group as a key step in its synthesis. This synthetic accessibility rationale may account for the compound's commercial availability at ≥98% purity from multiple vendors .

Synthetic Methodology Process Chemistry SNAr Reaction

Candid Acknowledgment: Limited Direct Comparative Biological Activity Data for This Specific Compound

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and major vendor databases did not identify any published head-to-head comparative biological activity studies, IC₅₀ determinations, or selectivity profiling data specifically for 3-bromo-5-cyclopropoxy-2-fluorophenol against any defined molecular target [1]. The quantitative evidence presented herein relies on class-level inference from structurally related bromophenol–cyclopropyl series, computed physicochemical properties, and synthetic methodology data. Prospective users should independently validate target engagement, potency, selectivity, and ADME properties for their specific biological context. This evidence gap is not atypical for a specialized building block compound, but it precludes definitive claims of biological superiority over specific named comparators.

Evidence Gap Data Transparency Procurement Risk Assessment

Best-Fit Application Scenarios for 3-Bromo-5-cyclopropoxy-2-fluorophenol Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for Carbonic Anhydrase or Acetylcholinesterase Inhibitor Programs

Given that structurally related bromophenol–cyclopropyl compounds exhibit nanomolar Ki values against hCA I (0.54–59 nM) and hCA II (0.97–12.14 nM), the target compound provides a commercially available, ≥98% pure fragment-sized scaffold (MW 247) bearing a bromine handle for fragment growth via cross-coupling . Its cLogP of 2.835 places it near the center of fragment-like property space, and its single H-bond donor (phenolic OH) facilitates structure-based design and SAR interpretation. Procurement for FBDD libraries or focused CA/AChE inhibitor SAR campaigns is the highest-confidence near-term application based on available class-level evidence .

Parallel Library Synthesis via Orthogonal SNAr / Cross-Coupling Diversification of a Single Advanced Intermediate

The target compound's three differentiable reactive sites—phenolic OH (acylation, sulfonylation, alkylation), ortho-F (SNAr with amines, alcohols, thiols), and meta-Br (Suzuki, Buchwald-Hartwig, Sonogashira coupling)—enable a two-dimensional diversification strategy from a single commercial building block . A typical workflow: (1) acylate the phenol with diverse acid chlorides; (2) perform SNAr on the fluorine with amine libraries; (3) execute Suzuki coupling on the bromine with boronic acid libraries. This orthogonal reactivity profile, combined with the documented SNAr methodology for cyclopropoxy installation (up to 90% yield), positions this compound as a strategic cornerstone for medium-to-high-throughput library production in medicinal chemistry groups .

Lead Optimization Scaffold Requiring Pre-Installed Metabolic Stability Features (Cyclopropoxy + 2-Fluoro Blockade)

Medicinal chemistry programs encountering metabolic liability at phenolic ether positions—specifically O-dealkylation of methoxy or ethoxy groups—can procure this compound as a drop-in replacement that pre-installs both the metabolically more resilient cyclopropoxy group and a 2-fluoro substituent that blocks aromatic hydroxylation . The cyclopropyl ring strategy is validated across numerous preclinical and clinical candidates, with documented improvements in metabolic stability, plasma clearance, and oral bioavailability . Although direct microsomal stability data for this compound are not publicly available, the structural rationale is well-established, and procurement enables immediate incorporation into existing SAR workflows without requiring de novo synthesis of the cyclopropoxy-fluoro-bromo pharmacophore .

Process Chemistry Scale-Up of Cyclopropoxy-Containing Aromatic Intermediates Using Validated SNAr Methodology

For process chemistry groups requiring multi-gram to kilogram quantities of cyclopropoxy-substituted aromatic building blocks, the target compound benefits from a published, high-yielding (up to 90%), one-pot SNAr synthetic route using inexpensive reagents (cyclopropanol, Cs₂CO₃, DMF) under mild conditions . This contrasts with alternative cyclopropoxy installation methods (Mitsunobu, Williamson ether synthesis) that may involve hazardous reagents, chromatographic purification, or lower yields . The commercial availability of the compound at ≥98% purity from multiple vendors provides supply chain redundancy, while the documented synthetic route offers a fallback for in-house scale-up if commercial supply becomes constrained . The GHS hazard classification (H302, H315, H319, H335) and warning labeling provide clear handling and safety guidance for process development .

Quote Request

Request a Quote for 3-Bromo-5-cyclopropoxy-2-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.